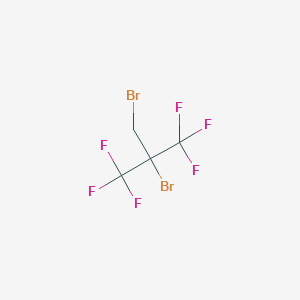

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane

Vue d'ensemble

Description

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane is an organobromine compound with the molecular formula C₄H₂Br₂F₆. This compound is characterized by the presence of two bromine atoms and six fluorine atoms attached to a propane backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions include maintaining a low temperature to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The process is carried out in reactors equipped with temperature control systems to ensure the reaction proceeds efficiently. The product is then purified through distillation to remove any impurities and obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Reagents such as potassium tert-butoxide or sodium ethoxide are used. The reactions are conducted at elevated temperatures to facilitate the elimination process.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include alcohols, ethers, and other substituted derivatives.

Elimination Reactions: Products include alkenes and alkynes.

Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.

Biology: The compound is used in studies involving halogenated compounds and their effects on biological systems.

Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities.

Comparaison Avec Des Composés Similaires

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane can be compared with other similar compounds, such as:

2-Bromo-2-methylpropane: This compound has a similar bromine substitution pattern but lacks the fluorine atoms, making it less reactive in certain reactions.

1-Bromo-3,3,3-trifluoropropane: This compound has fewer fluorine atoms and a different bromine substitution pattern, leading to different reactivity and applications.

2-Iodo-2-(iodomethyl)-1,1,1,3,3,3-hexafluoropropane: This compound has iodine atoms instead of bromine, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Activité Biologique

2,3-Dibromo-2-(trifluoromethyl)-1,1,1-trifluoropropane (CAS No. 247220-90-2) is an organobromine compound characterized by its unique molecular structure comprising two bromine atoms and six fluorine atoms on a propane backbone. This compound has attracted attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanism of action, toxicity, and potential applications.

- Molecular Formula : C₄H₂Br₂F₆

- Molecular Weight : 323.87 g/mol

- Boiling Point : 115-116 °C

- Appearance : Colorless liquid

- Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its halogenated structure, which influences its reactivity and interaction with biological molecules. The bromine atoms can participate in nucleophilic substitution reactions, while the fluorine atoms enhance the compound's stability and lipophilicity. This unique combination allows the compound to interact with various molecular targets in biological systems.

Potential Mechanisms Include:

- Nucleophilic Substitution : Bromine can be replaced by nucleophiles in biological systems, potentially affecting enzyme activity or receptor interactions.

- Formation of Covalent Bonds : The compound may form stable covalent bonds with proteins or nucleic acids, leading to alterations in their function.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds often induce oxidative stress in cells, which can lead to cell damage or apoptosis .

Toxicity and Safety Profile

The toxicity profile of this compound has been a subject of investigation due to its potential environmental impact and health risks. The compound is classified as an irritant and may pose risks upon exposure through inhalation or skin contact.

Toxicological Data Summary:

| Parameter | Value/Description |

|---|---|

| Acute Toxicity | Irritant |

| Environmental Impact | Potential bioaccumulation |

| Regulatory Status | Under review by EPA |

The compound's safety data sheets indicate that it should be handled with care to minimize exposure risks .

Case Studies and Research Findings

Research has demonstrated various biological effects associated with halogenated compounds similar to this compound. Here are notable findings from recent studies:

- Antimicrobial Activity : Some studies have indicated that halogenated compounds exhibit antimicrobial properties. The ability of this compound to inhibit bacterial growth is under investigation.

- Pharmaceutical Applications : The compound is being explored as a building block for drug synthesis due to its unique reactivity profile. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates.

- Environmental Studies : Research has focused on the environmental persistence of similar fluorinated compounds and their potential effects on ecosystems. The bioaccumulation potential raises concerns about long-term ecological impacts .

Propriétés

IUPAC Name |

2-bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPEIVMXGUUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378823 | |

| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247220-90-2 | |

| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247220-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.